

5-(trifluoromethyl)pyridine-2-sulfonyl chloride

CAS number lookup

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Compound of Interest

Compound Name: 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride

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An In-Depth Technical Guide to **5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** (CAS: 174485-72-4)

Introduction

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride, identified by the CAS Number 174485-72-4, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its structure uniquely combines a pyridine ring, a potent electron-withdrawing trifluoromethyl group, and a reactive sulfonyl chloride moiety. This combination makes it a valuable and versatile building block in organic synthesis.[3] The trifluoromethyl group is a well-established bioisostere for other groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the sulfonyl chloride provides a reactive handle for coupling with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages.[4][5] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** is presented below. This data is critical for its appropriate handling, storage, and use in experimental design.

Property	Value	Reference(s)
CAS Number	174485-72-4	[1][2][3][6]
Molecular Formula	C ₆ H ₃ ClF ₃ NO ₂ S	[2][6]
Molecular Weight	245.61 g/mol	[2][6]
Appearance	White to Off-White Solid	[3][6]
Melting Point	50-52 °C	[2][6]
Boiling Point	277.7 ± 40.0 °C at 760 mmHg	[2][6]
Density	1.607 ± 0.06 g/cm ³	[2][6]
Storage Conditions	Inert atmosphere, Store in freezer, under -20°C	[2]

Safety Profile: **5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** is a corrosive substance that causes severe skin burns and eye damage.[1] It is classified under GHS05 and carries the danger signal word with the hazard statement H314. Handling requires stringent safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and lab coats in a well-ventilated area or fume hood.[7][8] The compound is sensitive to moisture and temperature.[6]

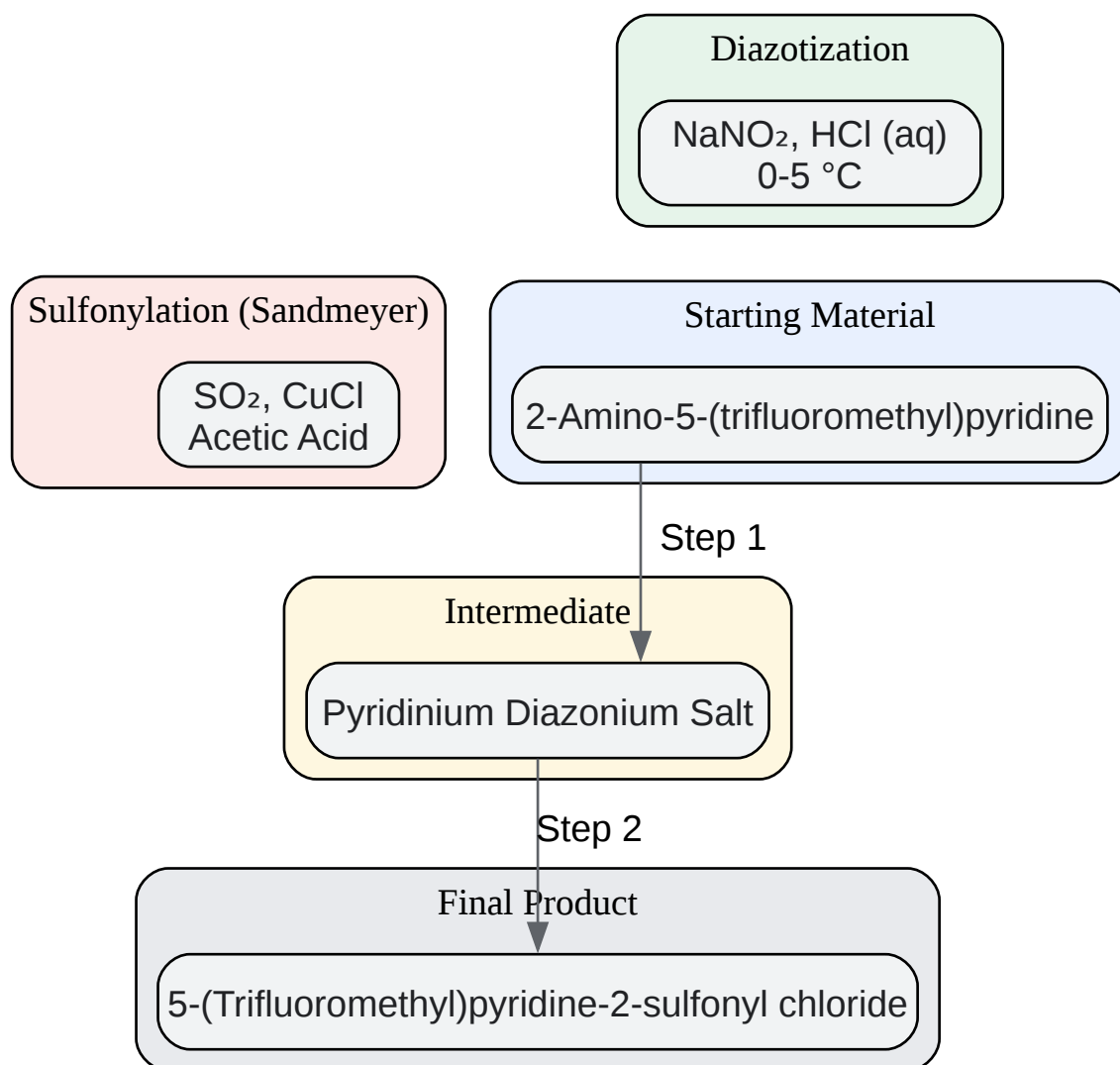
Synthesis and Mechanistic Insights

The synthesis of **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** typically originates from 2-amino-5-(trifluoromethyl)pyridine. The transformation involves a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities.

Proposed Synthetic Workflow:

- **Diazotization:** 2-Amino-5-(trifluoromethyl)pyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). This converts the primary amine into a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

- **Sulfonylation:** The resulting diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) saturated in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a sulfonyl chloride group (-SO₂Cl).



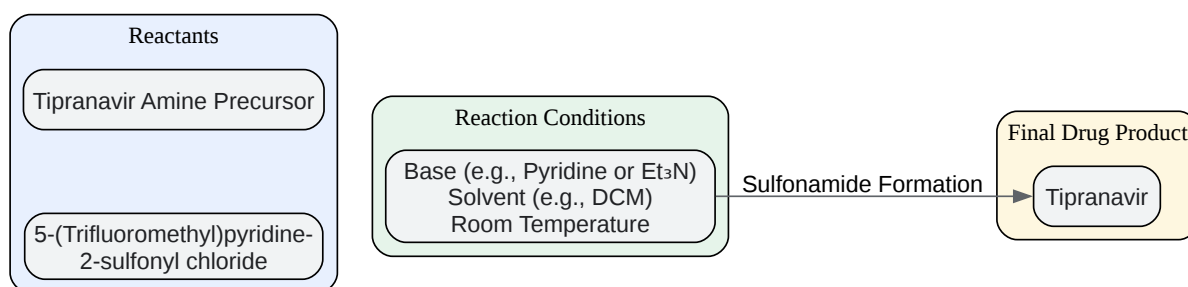
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Caption: Proposed synthesis of the title compound.

Application in Drug Discovery: Synthesis of Tipranavir

A prominent application showcasing the utility of **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** is in the synthesis of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV.[4] In the final step of its synthesis, the sulfonyl chloride is coupled with the primary amine of the core molecule to form the critical sulfonamide linkage.[9] The inclusion of the 5-(trifluoromethyl)pyridine moiety was a result of extensive structure-activity relationship (SAR) studies, which demonstrated that this group conferred significantly higher antiviral activity compared to corresponding phenyl analogues.[4]

The workflow below illustrates this key final coupling step.



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Caption: Final coupling step in the synthesis of Tipranavir.

Experimental Protocol: General Sulfonamide Formation

This protocol provides a representative, self-validating procedure for the reaction of **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** with a generic primary amine.

Objective: To synthesize a pyridine-based sulfonamide via nucleophilic substitution.

Materials:

- **5-(Trifluoromethyl)pyridine-2-sulfonyl chloride** (1.0 eq)

- Primary amine (e.g., benzylamine) (1.1 eq)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Pyridine (2.0 eq)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Dissolve **5-(trifluoromethyl)pyridine-2-sulfonyl chloride** (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15 minutes. After the addition, add anhydrous pyridine (2.0 eq) to act as a base and scavenger for the HCl byproduct.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
- **Workup:**
 - Quench the reaction by adding 1M HCl to neutralize the excess pyridine.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
 - Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution, and brine. The bicarbonate wash removes any residual acid.

- Dry the organic layer over anhydrous MgSO_4 .
- Purification and Validation:
 - Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
 - Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
 - Validate the structure and purity of the final sulfonamide product using ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Conclusion

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a pivotal reagent in modern synthetic chemistry, particularly for the construction of complex bioactive molecules. Its utility is exemplified in the synthesis of the FDA-approved drug Tipranavir, where its incorporation is key to the drug's efficacy. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers aiming to leverage its unique chemical reactivity in the development of novel pharmaceuticals and agrochemicals.

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